molecular formula C10H13N3O3 B14576833 3-amino-3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide CAS No. 61239-11-0

3-amino-3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide

Cat. No.: B14576833
CAS No.: 61239-11-0
M. Wt: 223.23 g/mol
InChI Key: RYCREXDIOBQPIH-UHFFFAOYSA-N
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Description

3-amino-3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of an amino group, a hydroxyimino group, and a methoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, hydroxylamine hydrochloride, and an appropriate amine.

    Formation of Hydroxyimino Group: The 4-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

    Amidation: The oxime is then subjected to amidation with an appropriate amine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The amino and hydroxyimino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

3-amino-3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(4-methoxyphenyl)propionic acid
  • 3-amino-3-(4-methoxyphenyl)propanamide

Uniqueness

Compared to similar compounds, 3-amino-3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide is unique due to the presence of the hydroxyimino group. This functional group imparts distinct chemical reactivity and biological activity, making the compound valuable for specific applications in research and industry.

Properties

CAS No.

61239-11-0

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

3-amino-3-hydroxyimino-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14)

InChI Key

RYCREXDIOBQPIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(=NO)N

Origin of Product

United States

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